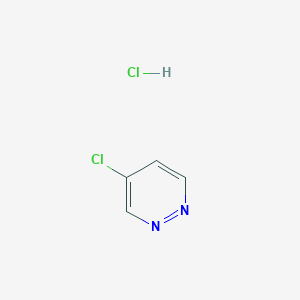

4-Chloropyridazine hydrochloride

Description

Properties

IUPAC Name |

4-chloropyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2.ClH/c5-4-1-2-6-7-3-4;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZMGGZMGYXSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704012 | |

| Record name | 4-Chloropyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193386-63-8 | |

| Record name | 4-Chloropyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloropyridazine Hydrochloride: Properties, Structure, and Reactivity

Abstract

This technical guide provides a comprehensive overview of 4-Chloropyridazine hydrochloride (CAS No: 1193386-63-8), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its fundamental physicochemical properties, offers an in-depth analysis of its molecular structure, and explores its chemical reactivity, with a particular focus on the mechanistic underpinnings of its utility. We will examine established synthetic protocols, its crucial role in the development of novel therapeutic agents, and essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the field of drug development who utilize halogenated heterocycles as key intermediates in the synthesis of complex molecular architectures.

Introduction: The Significance of a Versatile Heterocyclic Intermediate

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] The introduction of a chlorine atom at the 4-position, combined with its formulation as a hydrochloride salt, yields 4-Chloropyridazine hydrochloride—a stable, reactive, and highly versatile chemical intermediate. The two electron-withdrawing nitrogen atoms render the pyridazine ring electron-deficient, which profoundly influences its reactivity. This electronic characteristic makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for forging new carbon-heteroatom bonds.

Its application spans numerous therapeutic areas, where the pyridazine core is integral to the biological activity of molecules designed as anticancer, antiviral, and anti-inflammatory agents.[2][3] This guide serves to consolidate the critical technical information required to effectively and safely utilize this important building block in a research and development setting.

Physicochemical and Spectroscopic Profile

The hydrochloride salt form of 4-Chloropyridazine enhances its stability and solubility in polar solvents, facilitating its use in various reaction media. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1193386-63-8 | [4][5] |

| Molecular Formula | C₄H₄Cl₂N₂ | [4] |

| Molecular Weight | 150.99 g/mol | [4] |

| Appearance | Off-white to light yellow solid/powder | [6] |

| Purity | Typically ≥95% | [4] |

| Storage | 2-8 °C, under inert gas | [4][7] |

| SMILES | Cl.ClC1=CN=NC=C1 | [4] |

| InChI | InChI=1S/C4H3ClN2.ClH/c5-4-2-1-6-7-3-4;/h1-3H;1H | [5] |

Spectroscopic Analysis

Structural confirmation of 4-Chloropyridazine hydrochloride relies on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is characteristic of a substituted pyridazine ring. The protons on the heterocyclic ring will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the free base (4-chloropyridazine) at m/z ≈ 114, with a characteristic isotopic pattern (M+2 peak at ≈116) due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic pyridazine ring.

Molecular Structure and Causality of Reactivity

The pyridazine ring is a planar, aromatic system.[8] The defining feature of 4-Chloropyridazine is the profound electron-withdrawing effect exerted by the two adjacent nitrogen atoms through induction (-I effect) and resonance (-M effect). This effect polarizes the ring system, creating regions of significant partial positive charge (δ+), particularly at the carbon atoms in the ortho (3 and 6) and para (4 and 5) positions relative to the nitrogens.

This inherent electron deficiency is the primary driver of its reactivity. It significantly lowers the activation energy for the addition of a nucleophile to the ring, a critical step in the SNAr mechanism. The chlorine atom at the C4 position serves as an excellent leaving group, making this site the focal point for chemical modification.

Chemical Reactivity: The SNAr Mechanism

The predominant reaction pathway for 4-Chloropyridazine hydrochloride is nucleophilic aromatic substitution (SNAr). This is not a concerted SN2 reaction, which is sterically impossible, nor is it an SN1 reaction, which would involve a highly unstable aryl cation.[9] Instead, it proceeds via a two-step addition-elimination mechanism.

Step 1: Nucleophilic Addition A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine atom. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized across the ring and, crucially, onto the electronegative nitrogen atoms, which provides significant stabilization.

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored in the second step, where the chloride ion (Cl⁻) is expelled as the leaving group, resulting in the formation of the substituted pyridazine product.

The overall workflow is depicted in the diagram below.

Caption: SNAr mechanism workflow for 4-Chloropyridazine.

This reactivity makes 4-Chloropyridazine hydrochloride an exceptional scaffold for introducing a wide variety of functional groups, including amines (R-NH₂), alcohols/phenols (R-OH), thiols (R-SH), and carbanions, by simply selecting the appropriate nucleophile.[10]

Synthesis and Experimental Protocols

While various methods exist for the synthesis of chloropyridazines, a common conceptual approach involves the chlorination of a corresponding pyridazinone precursor using reagents like phosphorus oxychloride (POCl₃).[3]

Representative Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol describes a general, self-validating procedure for the reaction of 4-Chloropyridazine hydrochloride with a generic primary amine. The validation lies in the monitoring of the reaction progress and characterization of the product.

Objective: To synthesize a 4-amino-substituted pyridazine derivative.

Materials:

-

4-Chloropyridazine hydrochloride (1.0 eq)

-

Primary Amine (e.g., Aniline) (1.1 eq)

-

Diisopropylethylamine (DIPEA) or similar non-nucleophilic base (2.5 eq)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar).

Step-by-Step Methodology:

-

Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-Chloropyridazine hydrochloride (1.0 eq).

-

Dissolution: Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate) to dissolve the starting material.

-

Base Addition: Add the non-nucleophilic base (DIPEA, 2.5 eq) to the mixture. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Nucleophile Addition: Add the primary amine (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to an appropriate temperature (e.g., 80-100 °C) and stir. The causal choice of elevated temperature is to provide sufficient activation energy to overcome the barrier for the formation of the Meisenheimer intermediate.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, more polar spot/peak corresponding to the product indicates reaction completion. This step provides in-process validation.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the DMF and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 4-amino-pyridazine product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery and Materials Science

The 4-chloropyridazine moiety is a key building block in the synthesis of biologically active compounds. Its ability to undergo predictable SNAr reactions allows for the systematic exploration of chemical space in structure-activity relationship (SAR) studies.

-

Oncology: The pyridazine scaffold has been incorporated into molecules designed as inhibitors of crucial cancer-related targets like Poly (ADP-ribose) polymerase (PARP-1).[2] The chlorine atom provides a convenient handle to attach other pharmacophoric elements.

-

Antiviral Agents: Pyridazine derivatives have shown promise as antiviral agents, including activity against Hepatitis A Virus (HAV).[3] The specific substitution patterns on the pyridazine ring are critical for their mechanism of action.

-

Agrochemicals: The reactivity of chloropyridazines is also harnessed in the synthesis of novel pesticides and herbicides, where the pyridazine core contributes to the compound's efficacy.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Chloropyridazine hydrochloride is essential.

-

Hazards: It is classified as harmful if swallowed and causes skin and serious eye irritation.[7][11] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12] Work in a well-ventilated area or a chemical fume hood.[12]

-

Handling: Avoid generating dust.[12] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[7][12] For long-term stability, storage at refrigerated temperatures (2-8 °C) is recommended.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Chloropyridazine hydrochloride is a high-value chemical intermediate whose utility is rooted in the fundamental electronic properties of the pyridazine ring. The electron-deficient nature of the ring, coupled with the presence of a good leaving group at the C4 position, makes it an ideal substrate for nucleophilic aromatic substitution reactions. This predictable and versatile reactivity has cemented its role as a key building block for medicinal chemists and materials scientists, enabling the synthesis of a diverse array of complex molecules with significant biological and material properties. A thorough understanding of its structure, reactivity, and handling requirements, as detailed in this guide, is paramount for its effective and safe application in scientific discovery.

References

- Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. (n.d.). Cole-Parmer.

- Exploring 4-Chloropyridine Hydrochloride: Properties and Applications. (n.d.). Autech Industry Co., Limited.

-

PubChem. (n.d.). 4-Chloropyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Jan, M. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Retrieved from [Link]

-

Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Retrieved from [Link]

-

Tisler, M., & Stanovnik, B. (1968). Pyridazines and their Benzo Derivatives. Advances in Heterocyclic Chemistry. ResearchGate. Retrieved from [Link]

-

Kim, J. S., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Al-Salahi, R., et al. (2019). Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. Journal of Molecular Structure. DIAL@UCLouvain. Retrieved from [Link]

-

ResearchGate. (n.d.). 4‐Chloropyridine Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

Taylor, R. D., et al. (2014). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. PMC. Retrieved from [Link]

-

Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Eureka. Retrieved from [Link]

-

ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine? Retrieved from [Link]

-

Blake, A. J., & Rankin, D. W. H. (1991). Structure of Pyridazine at 100 K. ResearchGate. Retrieved from [Link]

-

Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles... Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Malah, A. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents... RSC Medicinal Chemistry. PMC. Retrieved from [Link]

-

Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems. Retrieved from [Link]

-

Autech Industry Co., Limited. (n.d.). Exploring the Synthesis Capabilities of 4-Chlorophenylhydrazine HCl. Retrieved from [Link]

-

Hafez, H. N., & El-Gazzar, A. R. B. A. (2009). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-1,2-dihydropyridazine-3,6-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 4-Chloropyridazine hydrochloride - CAS:1193386-63-8. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 4a (a) and 4b (b) showing the organic region... Retrieved from [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemshuttle.com [chemshuttle.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. innospk.com [innospk.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Senior Application Scientist's Guide to the Physicochemical Characterization of 4-Chloropyridazine Hydrochloride

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Applications & Advanced Characterization Group

Abstract

4-Chloropyridazine hydrochloride (CAS No. 1193386-63-8) is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its utility in constructing complex molecular architectures necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth analysis of these characteristics, moving beyond a simple recitation of data points to explain the causality behind analytical method selection and the practical implications of the results. We present a framework for comprehensive characterization, detailing robust, self-validating protocols for identity, purity, thermal behavior, and solubility. This document is designed to empower researchers to anticipate the behavior of 4-Chloropyridazine hydrochloride in synthetic reactions, formulation studies, and quality control, thereby accelerating the drug development process.

Introduction: The "Why" of Characterization

In the landscape of pharmaceutical development, starting materials and intermediates are the foundational pillars upon which the safety and efficacy of an Active Pharmaceutical Ingredient (API) are built. 4-Chloropyridazine hydrochloride, a member of the diazine family, offers a reactive chloro-substituent and a basic nitrogenous core, making it a versatile synthon.[1] However, its properties as a hydrochloride salt—typically a solid with increased aqueous solubility compared to its free base—dictate how it must be handled, stored, and utilized.

A comprehensive physicochemical profile is not merely an academic exercise; it is a critical, risk-mitigating step. It informs process chemists on optimal reaction conditions, helps formulation scientists predict dissolution behavior, and allows quality control analysts to develop specific and reliable assays. This guide establishes a logical workflow for generating such a profile, emphasizing the integration of orthogonal analytical techniques for a holistic understanding.

Core Physicochemical Properties

While extensive peer-reviewed data for this specific salt is not abundant, key identifiers and properties can be consolidated from supplier technical data sheets and chemical databases. This table summarizes the essential information. The subsequent sections will detail the gold-standard methodologies for experimentally verifying and expanding upon these values in a research or quality control setting.

| Property | Value / Description | Source(s) |

| IUPAC Name | 4-chloropyridazine;hydrochloride | [2][3] |

| CAS Number | 1193386-63-8 | [3][4][5][6] |

| Molecular Formula | C₄H₃ClN₂·HCl (or C₄H₄Cl₂N₂) | [2][3][5][6] |

| Molecular Weight | 150.99 g/mol | [2][5][6] |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% | [6] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

Experimental Characterization: A Methodological Framework

The true measure of a compound's character lies in its empirical analysis. The following protocols are presented as a comprehensive system for the full characterization of a new batch of 4-Chloropyridazine hydrochloride, ensuring its identity, purity, and key physical properties are well-documented and understood.

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemscene.com [chemscene.com]

- 5. 1stsci.com [1stsci.com]

- 6. chemshuttle.com [chemshuttle.com]

An In-depth Technical Guide to 4-Chloropyridazine Hydrochloride for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with 4-Chloropyridazine hydrochloride. It moves beyond basic specifications to provide a deeper understanding of its synthesis, chemical behavior, and strategic applications, particularly in the realm of modern therapeutics.

Core Compound Identification and Physicochemical Properties

4-Chloropyridazine hydrochloride is a key heterocyclic building block in organic synthesis. Its unique electronic properties, stemming from the adjacent nitrogen atoms in the pyridazine ring and the presence of a reactive chlorine atom, make it a valuable synthon for introducing the pyridazine moiety into more complex molecular architectures.

| Property | Value | Source(s) |

| CAS Number | 1193386-63-8 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₄H₄Cl₂N₂ / C₄H₃ClN₂·HCl | [4][6][7] |

| Molecular Weight | 150.99 g/mol | [4][6][8] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [4][6] |

| Storage Conditions | Inert atmosphere, store in freezer at -20°C | [1][3] |

Synthesis and Mechanistic Considerations

The synthesis of 4-chloropyridazine hydrochloride is a critical aspect of its utility. While multiple routes to chloropyridazines exist, a common conceptual pathway involves the chlorination of a pyridazinone precursor. The choice of chlorinating agent and reaction conditions is paramount to achieving high yield and purity, minimizing the formation of isomeric impurities.

A generalized synthetic workflow can be conceptualized as follows:

Caption: Conceptual workflow for the synthesis of 4-Chloropyridazine HCl.

Expert Insight: The rationale for using potent chlorinating agents like phosphorus oxychloride (POCl₃) lies in their ability to effectively convert the keto group of the pyridazinone into a chloro substituent. The subsequent formation of the hydrochloride salt not only facilitates isolation and purification but also enhances the compound's stability for long-term storage.

Chemical Reactivity and Synthetic Utility

The reactivity of 4-chloropyridazine hydrochloride is dominated by the susceptibility of the C4-chloro group to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two adjacent nitrogen atoms activates the chlorine atom, making it a good leaving group. This property is the cornerstone of its application as a synthetic intermediate.

Common transformations involving 4-chloropyridazine include:

-

N-Arylation: Reaction with amines to form 4-aminopyridazine derivatives.

-

O-Arylation: Reaction with alcohols or phenols to yield 4-alkoxy or 4-aryloxypyridazines.

-

S-Arylation: Reaction with thiols to produce 4-(thioether)pyridazines.

-

Cross-Coupling Reactions: Participation in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.

Caption: Key reaction pathways for 4-Chloropyridazine.

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. 4-Chloropyridazine hydrochloride serves as a crucial entry point for incorporating this valuable motif.

Case Study: Development of Anticancer Agents

A significant application of chloropyridazine derivatives is in the design of novel anticancer therapeutics. For instance, the 4-chloropyridazine moiety has been utilized as a key pharmacophore in the development of Poly (ADP-ribose) polymerase (PARP-1) inhibitors. PARP-1 is a critical enzyme in DNA repair, and its inhibition is a promising strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways.

The design strategy often involves using the 4-chloropyridazine unit as a scaffold to which other pharmacophoric elements are attached via nucleophilic substitution or cross-coupling reactions. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of 4-chloropyridazine hydrochloride is essential to ensure laboratory safety.

Hazard Identification:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][8]

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.

-

Inhalation: Move the person into fresh air.

-

Storage Protocol:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term stability, it is recommended to store in a freezer at -20°C under an inert atmosphere.[1][3]

Caption: Recommended laboratory workflow for 4-Chloropyridazine HCl.

Spectroscopic Characterization

Definitive identification and purity assessment of 4-chloropyridazine hydrochloride rely on standard spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected features are predictable based on the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridazine ring, with chemical shifts and coupling constants characteristic of this substitution pattern. The acidic proton of the hydrochloride salt may be observable as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four unique carbon atoms in the pyridazine ring. The carbon atom attached to the chlorine will be significantly influenced by the halogen's electronegativity.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base (4-chloropyridazine). A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the pyridazine ring, and C-Cl stretching.

References

-

Angene Chemical. 4-chloropyridazine;hydrochloride | 1193386-63-8. [Link]

-

P&S Chemicals. Product information, 4-Chloropyridazine hydrochloride. [Link]

Sources

- 1. 4-Chloropyridazine hydrochloride | 1193386-63-8 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. bldpharm.com [bldpharm.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 7. pschemicals.com [pschemicals.com]

- 8. angenechemical.com [angenechemical.com]

4-Chloropyridazine Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 4-Chloropyridazine Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights. Due to the limited availability of direct experimental data for 4-Chloropyridazine Hydrochloride, this guide leverages data from structurally similar compounds, particularly other chlorinated pyridazines and pyridines, to provide informed estimations and guidance. The reader is advised to use this information as a starting point for experimental design and to verify these properties under their specific laboratory conditions.

Introduction and Physicochemical Characterization

4-Chloropyridazine hydrochloride is a heterocyclic organic compound with the molecular formula C₄H₄Cl₂N₂ and a molecular weight of approximately 150.99 g/mol .[1][2] It exists as the hydrochloride salt of the parent compound, 4-chloropyridazine. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of a chlorine atom and the formation of a hydrochloride salt significantly influence its physicochemical properties, including solubility, stability, and reactivity.

The hydrochloride form generally enhances aqueous solubility and stability compared to the free base.[3] The free base, 4-chloropyridazine, is a related but distinct chemical entity.[4]

Table 1: Physicochemical Properties of 4-Chloropyridazine Hydrochloride and Related Compounds

| Property | 4-Chloropyridazine Hydrochloride | 4-Chloropyridine Hydrochloride (Analogue) | 3-Chloropyridazine (Analogue) |

| CAS Number | 1193386-63-8[1][2] | 7379-35-3[5] | 1120-95-2 |

| Molecular Formula | C₄H₄Cl₂N₂[1][2] | C₅H₅Cl₂N[5] | C₄H₃ClN₂ |

| Molecular Weight | 150.99[1][2] | 150.01[6] | 114.53 |

| Appearance | Likely a crystalline solid | Off-white to yellow crystalline powder[5][7] | Not specified |

| Melting Point | Not available | 210 °C (sublimes)[6] | Not available |

Solubility Profile: A Predictive Analysis

Table 2: Predicted Solubility of 4-Chloropyridazine Hydrochloride

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | As a hydrochloride salt, it is expected to be soluble in water due to the ionic interaction with the polar water molecules. |

| Methanol / Ethanol | Soluble | The polarity of short-chain alcohols should facilitate the dissolution of the salt. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic salts. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate 4-Chloropyridazine hydrochloride. |

| Acetonitrile | Sparingly Soluble to Soluble | Acetonitrile is less polar than DMSO and DMF, which may result in lower solubility. |

| Acetone | Sparingly Soluble | The lower polarity of acetone suggests it will be a poorer solvent compared to more polar options. |

| Dichloromethane (DCM) | Insoluble to Sparingly Soluble | As a nonpolar solvent, DCM is unlikely to dissolve the ionic hydrochloride salt effectively. |

| Toluene / Hexanes | Insoluble | These nonpolar hydrocarbon solvents are not expected to dissolve a polar salt. |

Experimental Protocol: Determining Equilibrium Solubility

To empirically determine the solubility, a standardized shake-flask method is recommended.

-

Preparation: Add an excess amount of 4-Chloropyridazine hydrochloride to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of 4-Chloropyridazine hydrochloride in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.

-

Calculation: Express the solubility in terms of mg/mL or mol/L.

Stability and Potential Degradation Pathways

The chemical stability of 4-Chloropyridazine hydrochloride is a critical parameter for its storage, handling, and application. While specific stability studies are not published, potential degradation pathways can be inferred from the chemical structure and the known reactivity of related chloro-aza-aromatic compounds.

Postulated Degradation Mechanisms

-

Hydrolysis: The carbon-chlorine bond on the electron-deficient pyridazine ring is susceptible to nucleophilic attack by water. This hydrolysis would lead to the formation of 4-hydroxypyridazine hydrochloride. The rate of hydrolysis is often pH-dependent.[4]

-

Photolysis: Aromatic systems, particularly those with heteroatoms and halogen substituents, can be susceptible to degradation upon exposure to UV or visible light. Photolytic degradation may involve cleavage of the C-Cl bond or reactions involving the pyridazine ring.

-

Oxidation: The pyridazine ring may be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that generate reactive oxygen species. This could lead to the formation of N-oxides or ring-opened products.[8]

Caption: Potential degradation pathways of 4-Chloropyridazine hydrochloride.

Stability-Indicating Analytical Method Development

A stability-indicating analytical method is crucial for accurately quantifying the compound and detecting any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.[5][9]

Caption: Workflow for developing a stability-indicating HPLC method.

Safe Handling and Storage

Given the lack of a specific Safety Data Sheet (SDS) for 4-Chloropyridazine hydrochloride, it is prudent to handle it with the precautions recommended for related chloropyridazine compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[1][10]

-

Storage: Store in a tightly sealed container in a cool, dry place.[1] Commercial suppliers recommend storage at 2-8 °C.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Spill and Waste Disposal: In case of a spill, contain the material and clean up with an inert absorbent material. Dispose of waste in accordance with local, state, and federal regulations.[10]

Conclusion

4-Chloropyridazine hydrochloride is a valuable research chemical, but publicly available data on its solubility and stability are limited. This guide has provided a framework for understanding its likely properties based on the behavior of analogous compounds. Researchers are strongly encouraged to perform their own experimental verification of solubility and to conduct stability studies using a validated analytical method to ensure the integrity of their work. The protocols and workflows outlined herein provide a solid foundation for these essential characterization studies.

References

-

Konstantin Chunikhin. (2015, October 26). Answer to "Can anybody suggest a method of synthesis of 4-Chloropyridine?". ResearchGate. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloropyridazine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloropyridine hydrochloride. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloropyridine. PubChem. Retrieved from [Link]

- Patel, Y., et al. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Acta Pharmaceutica Sciencia, 62(2), 312-325.

-

PubMed. (2018). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]

-

Slideshare. (n.d.). Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms. Retrieved from [Link]

-

Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Retrieved from [Link]

- Zbughin, G. H., et al. (2019).

Sources

- 1. 3-CHLOROPYRIDAZINE - Safety Data Sheet [chemicalbook.com]

- 2. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. ijtsrd.com [ijtsrd.com]

- 6. 4-CHLOROPYRIDAZINE | 17180-92-6 [chemicalbook.com]

- 7. Hydrolysis and Photolysis Kinetics, and Identification of Degradation... [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. aksci.com [aksci.com]

Spectroscopic Data of 4-Chloropyridazine Hydrochloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloropyridazine hydrochloride (CAS No: 1193386-63-8), a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are explained to provide actionable insights for its application in synthesis and characterization.

Introduction

4-Chloropyridazine hydrochloride is a substituted pyridazine, a class of aromatic heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring. The presence of the chloro-substituent and the pyridazinyl core makes it a valuable synthon for the development of novel pharmaceutical agents and agrochemicals. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide synthesizes available spectroscopic information and predictive analysis based on established principles of spectroscopy for related pyridazine derivatives.

Molecular Structure and Key Features

4-Chloropyridazine hydrochloride is the hydrochloride salt of 4-chloropyridazine. The protonation of one of the ring nitrogen atoms significantly influences its electronic properties and, consequently, its spectroscopic signatures.

Caption: Molecular structure of 4-Chloropyridazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of direct experimental spectra for 4-Chloropyridazine hydrochloride, the following data is a reasoned prediction based on the analysis of pyridazine and its substituted derivatives.[1][2][3][4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Chloropyridazine hydrochloride is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridazine ring. Protonation of a nitrogen atom and the electron-withdrawing effect of the chlorine atom will cause a significant downfield shift of these protons compared to the parent pyridazine.[6]

Table 1: Predicted ¹H NMR Data for 4-Chloropyridazine Hydrochloride

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 9.3 - 9.5 | d | ~2-3 |

| H-5 | 8.0 - 8.2 | dd | ~5-6, ~2-3 |

| H-6 | 9.5 - 9.7 | d | ~5-6 |

-

H-6: This proton is adjacent to the protonated nitrogen and is expected to be the most deshielded, appearing furthest downfield.

-

H-3: This proton is adjacent to the other nitrogen atom and is also significantly deshielded.

-

H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the electronegative chlorine atom and the protonated nitrogen will influence the chemical shifts of the carbon atoms.[2][4][5][7]

Table 2: Predicted ¹³C NMR Data for 4-Chloropyridazine Hydrochloride

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~155 - 158 |

| C-4 | ~135 - 138 |

| C-5 | ~130 - 133 |

| C-6 | ~152 - 155 |

-

C-4: The carbon atom directly attached to the chlorine will be significantly influenced by its electron-withdrawing inductive effect.

-

C-3 and C-6: These carbons are adjacent to the nitrogen atoms and will appear at a lower field.

-

C-5: This carbon is the least affected by the heteroatoms and the substituent.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For 4-Chloropyridazine hydrochloride, key absorptions are expected from the aromatic C-H and C=C/C=N stretching vibrations, as well as vibrations involving the C-Cl bond and the N-H bond of the hydrochloride.[8][9]

Table 3: Predicted FT-IR Data for 4-Chloropyridazine Hydrochloride

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2800 - 2400 | N-H stretch (hydrochloride) | Broad, Strong |

| 1600 - 1450 | Aromatic C=C and C=N stretching | Medium to Strong |

| 1200 - 1000 | In-plane C-H bending | Medium |

| 850 - 750 | Out-of-plane C-H bending | Strong |

| 800 - 600 | C-Cl stretch | Strong |

The broad absorption in the 2800-2400 cm⁻¹ region is a characteristic feature of amine hydrochlorides. The exact positions of the aromatic stretching and bending vibrations are sensitive to the substitution pattern.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 4-Chloropyridazine hydrochloride will likely lead to the detection of the molecular ion of the free base, 4-chloropyridazine, after the loss of HCl. The fragmentation pattern will be characteristic of the pyridazine ring.[10][11][12]

Table 4: Predicted Mass Spectrometry Data for 4-Chloropyridazine (free base)

| m/z | Ion | Comments |

| 114/116 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 87/89 | [M - HCN]⁺ | Loss of hydrogen cyanide. |

| 79 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 52 | [C₄H₄]⁺ | Pyridazine ring fragment. |

digraph "MS_Fragmentation" { graph [layout=dot, rankdir=LR]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];M [label="[C4H3ClN2]+.\nm/z = 114/116"]; F1 [label="[C3H2N]+.\nm/z = 87/89"]; F2 [label="[C4H3N2]+ \nm/z = 79"]; F3 [label="[C4H4]+.\nm/z = 52"];

M -> F1 [label="- HCN"]; M -> F2 [label="- Cl"]; F2 -> F3 [label="- N2"]; }

Caption: Predicted major fragmentation pathway of 4-chloropyridazine in EI-MS.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol is a general guideline for acquiring NMR spectra of small organic molecules.[13][14][15][16][17]

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Chloropyridazine hydrochloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field on the deuterium signal of the solvent.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to optimize homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

FT-IR Spectroscopy Protocol

This protocol outlines the procedure for obtaining an FT-IR spectrum of a solid sample using the KBr pellet method.[1][18][19][20][21]

Caption: Workflow for EI-MS data acquisition.

-

Sample Introduction:

-

Place a small amount (microgram quantity) of 4-Chloropyridazine hydrochloride into a glass capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the ion source of the mass spectrometer.

-

-

Data Acquisition:

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Ionize the gaseous molecules using a standard electron energy of 70 eV.

-

Scan the desired mass-to-charge (m/z) range to acquire the mass spectrum.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-Chloropyridazine hydrochloride. The provided NMR, IR, and MS data, interpreted in the context of known spectroscopic principles for pyridazine derivatives, offer a robust framework for the identification and structural verification of this important chemical entity. The detailed experimental protocols serve as a practical resource for researchers to obtain high-quality spectroscopic data in their own laboratories.

References

- Breda, S., Reva, I., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 15-26.

- Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976.

- Dampc, M., & co-workers. (Year). Electron impact mass spectroscopy was used to investigate ionization and cationic fragmentation of the pyridazine (1,2 diazine), C4H4N2, molecules in the gas phase.

- Silva, A. M., & co-workers. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006). Semantic Scholar.

- Pyridazine(289-80-5) 1H NMR spectrum. ChemicalBook.

- An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1.

- Pyridazine(289-80-5) 13C NMR spectrum. ChemicalBook.

- 1H, 13C, and 15N NMR spectra of some pyridazine deriv

- Sample preparation for FT-IR. University of Colorado Boulder.

- 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... (Year).

- Pyridazine(289-80-5) MS spectrum. ChemicalBook.

- Pyridazine - Optional[FTIR] - Spectrum. SpectraBase.

- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.

- Structure elucidation of uniformly 13C labeled small molecule n

- Pyridazine. NIST WebBook.

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu

- Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. (2009).

- The 1H-NMR experiment. (2022). Chemistry LibreTexts.

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2008).

- pyridazine-3-carbonitrile(53896-49-4) 1H NMR spectrum. ChemicalBook.

- 13-C NMR Protocol for beginners AV-400. Bruker.

- Pyridazine. NIST WebBook.

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.

- Ionization Methods in Mass Spec: Making Molecules Fly. (2025). Bitesize Bio.

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. KNUST.

- A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.

- Practical Guidelines for 13C-Based NMR Metabolomics.

- Pyrido[2,3-d]pyridazine. NIST WebBook.

- NMR Techniques in Organic Chemistry: a quick guide. University of Bristol.

- Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. MDPI.

- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic

- 1H-NMR Organic Structure Guide. Scribd.

- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str

- 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014).

- 4-Chloropyridazine hydrochloride. 1stsci.com.

- FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. MDPI.

- Ionization Methods in Organic Mass Spectrometry. University of California, Riverside.

- 4‐Chloropyridine Hydrochloride.

- Electron Ioniz

- Method for synthesizing 4-chloro-pyridine.

- How to Compute Electron Ionization Mass Spectra from First Principles. (2016).

- 4-Chloropyridine hydrochloride. PubChem.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]

- 7. Pyridazine(289-80-5) 13C NMR spectrum [chemicalbook.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyridazine(289-80-5) MS spectrum [chemicalbook.com]

- 12. Pyridazine [webbook.nist.gov]

- 13. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 21. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]

An In-depth Technical Guide to the Synthesis of 4-Chloropyridazine Hydrochloride

This guide provides a comprehensive overview of the primary synthesis pathways for 4-Chloropyridazine hydrochloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of biologically active molecules. 4-Chloropyridazine, and its more stable hydrochloride salt, serves as a versatile building block, with the chlorine atom at the 4-position acting as a convenient handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Pathway 1: Chlorination of Pyridazin-4(1H)-one

The most direct and widely employed route to 4-Chloropyridazine is the deoxychlorination of Pyridazin-4(1H)-one (also known as 4-hydroxypyridazine). This transformation is typically achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent.

Mechanistic Insights

The chlorination of a pyridazinone with phosphorus oxychloride is believed to proceed through an initial O-phosphorylation of the pyridazinol tautomer. This step forms a pyridazinyl dichlorophosphate intermediate, which activates the hydroxyl group, converting it into an excellent leaving group. A subsequent nucleophilic attack by a chloride ion on the carbon atom attached to the phosphate group leads to the formation of the desired 4-chloropyridazine and the liberation of a dichlorophosphate anion.

Caption: Reaction scheme for the synthesis of 4-Chloropyridazine hydrochloride from Pyridazin-4(1H)-one.

Experimental Protocol: Chlorination of Pyridazin-4(1H)-one

Materials:

-

Pyridazin-4(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (ethanolic solution or gas)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Pyridazin-4(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (5.0-10.0 eq), which can also serve as the solvent.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

After completion, allow the mixture to cool to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

The residue is then cautiously poured onto crushed ice or into an ice-cold saturated solution of sodium bicarbonate to neutralize the remaining acid. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloropyridazine.

-

For purification, the crude product can be subjected to column chromatography on silica gel.

-

To prepare the hydrochloride salt, dissolve the purified 4-chloropyridazine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol) and treat with a solution of hydrochloric acid in the same solvent or bubble with dry HCl gas until precipitation is complete.

-

Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 4-Chloropyridazine hydrochloride.

| Parameter | Value | Reference |

| Starting Material | Pyridazin-4(1H)-one | [1] |

| Reagent | Phosphorus oxychloride (POCl₃) | [1] |

| Temperature | 80-90 °C | [1] |

| Reaction Time | 4-12 hours | [1] |

| Typical Yield | Moderate to high |

Pathway 2: Synthesis from Dichloropyridazine Precursors

An alternative approach involves the use of dichlorinated pyridazine derivatives, such as 3,4-dichloropyridazine, followed by a selective dechlorination step. This pathway can be advantageous depending on the availability of the starting materials.

Mechanistic Rationale for Selective Dechlorination

Selective dechlorination can be achieved through various methods, including catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to selectively remove one chlorine atom while leaving the other intact. The difference in reactivity between the chlorine atoms at the 3- and 4-positions of the pyridazine ring can be exploited to achieve the desired selectivity.

Caption: General scheme for the synthesis of 4-Chloropyridazine hydrochloride from a dichloropyridazine precursor.

Experimental Protocol: Selective Dechlorination of 3,4-Dichloropyridazine (General Procedure)

Materials:

-

3,4-Dichloropyridazine

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Suitable solvent (e.g., ethanol, methanol)

-

Base (e.g., sodium acetate, triethylamine)

-

Hydrochloric acid (ethanolic solution or gas)

Procedure:

-

In a hydrogenation vessel, dissolve 3,4-dichloropyridazine (1.0 eq) in a suitable solvent.

-

Add a catalytic amount of Pd/C (typically 5-10 mol%).

-

Add a base to neutralize the HCl formed during the reaction.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases or TLC indicates the consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude 4-chloropyridazine by column chromatography or recrystallization.

-

Form the hydrochloride salt as described in Pathway 1.

| Parameter | Value | Reference |

| Starting Material | 3,4-Dichloropyridazine | |

| Reagent | H₂, Pd/C | |

| Conditions | Room temperature to mild heating | |

| Typical Yield | Variable, dependent on conditions |

Safety Considerations

Working with phosphorus oxychloride requires extreme caution as it is a highly corrosive and reactive substance that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The quenching of POCl₃ is a particularly hazardous step and should be done slowly and with adequate cooling.

Conclusion

The synthesis of 4-Chloropyridazine hydrochloride is most commonly and directly achieved through the chlorination of Pyridazin-4(1H)-one using phosphorus oxychloride. This method, while requiring careful handling of reagents, generally provides good yields. Alternative routes from dichlorinated precursors offer flexibility depending on starting material availability. The choice of the optimal synthetic pathway will depend on factors such as scale, cost, and available equipment. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and safely synthesize this important chemical intermediate.

References

-

BenchChem. (2025). Application Notes and Protocols: Phosphorus Oxychloride in the Synthesis of Chloropyridazines.

Sources

A Historical and Synthetic Perspective on 4-Chloropyridazine Hydrochloride: A Technical Guide for Chemical Researchers

Introduction: The Pyridazine Core and the Quest for Functionalized Heterocycles

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made its derivatives valuable components in a range of biologically active compounds. The introduction of a halogen, particularly chlorine, onto the pyridazine ring is a critical transformation, converting a relatively inert core into a versatile intermediate ripe for further functionalization through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

This technical guide provides an in-depth exploration of the historical literature surrounding the discovery and synthesis of 4-Chloropyridazine hydrochloride. Rather than a single "discovery" event, the emergence of this compound is a story of the logical development of synthetic methodologies in heterocyclic chemistry. We will dissect the foundational chemical principles, the causal logic behind experimental choices, and the key reactions that enabled chemists to access this important building block. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the chemistry of chloropyridazines.

Chapter 1: The Genesis of the Pyridazine Ring

The journey to any substituted pyridazine begins with the construction of the core ring system. The most fundamental and historically significant method for synthesizing the pyridazine framework is the condensation of a 1,4-dicarbonyl compound with hydrazine (H₂N-NH₂).

The most direct precursor to the pyridazine-3,6-dione scaffold is maleic anhydride or its derivatives. Reaction with hydrazine hydrate leads to the formation of maleic hydrazide (1,2-dihydropyridazine-3,6-dione), a pivotal intermediate. The high stability of the resulting six-membered ring, driven by the formation of two amide bonds, makes this cyclocondensation reaction highly efficient. This foundational reaction provided the early chemists with a robust and accessible platform from which to explore the chemistry of the pyridazine core.[1]

Chapter 2: The Decisive Transformation: Chlorination of the Pyridazinone

With a stable pyridazinedione ring in hand, the next critical challenge was the introduction of chlorine. The conversion of a pyridazinone (a cyclic amide or lactam) to a chloropyridazine is the cornerstone of this chemistry. This is not a simple aromatic chlorination but a dehydroxy-chlorination reaction.

The reagent of choice for this transformation, both historically and in modern synthesis, is phosphorus oxychloride (POCl₃). The underlying mechanism is analogous to the Vilsmeier-Haack reaction. The lactam tautomer of the pyridazinone acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate where the oxygen is converted into an excellent leaving group. A chloride ion, either from the POCl₃ or an added salt, can then perform a nucleophilic attack on the carbon, displacing the phosphate group and yielding the aromatic chloropyridazine.

This reaction is exceptionally powerful because it simultaneously aromatizes the ring and installs a versatile chloro-substituent, transforming a stable amide into a reactive electrophile for further synthesis.

Caption: The Vilsmeier-Haack-like mechanism for converting a pyridazinone to a chloropyridazine.

Chapter 3: Achieving Regioselectivity: The Path to the 4-Chloro Isomer

Synthesizing the specific 4-chloropyridazine isomer requires strategic control over the placement of substituents on the starting materials. The most logical and historically validated approach involves starting with a precursor that already contains the necessary functionality at the correct position.

The synthesis of 4-chloro-1,2-dihydropyridazine-3,6-dione (chlorinated maleic hydrazide) is a prime example.[2] This can be achieved by utilizing mucochloric acid (a derivative of furan) as a precursor. Reaction of mucochloric acid derivatives with hydrazine provides a direct route to 4-chlorinated pyridazinones.[3]

Once this 4-chloropyridazinedione is formed, a subsequent reaction with a powerful chlorinating agent like phosphorus oxychloride can be used to convert the second carbonyl group into a chloride, potentially yielding a dichloropyridazine, or under controlled conditions, proceeding to other derivatives. The key insight is that the regiochemistry is established before the critical chlorination/aromatization step.

Chapter 4: Reconstructed Experimental Protocols

While original publications from the early 20th century lack modern detail, the procedures are robust and can be reconstructed with contemporary standards for safety and analysis. The following protocols represent a validated workflow based on established methodologies.

Protocol 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

This protocol details the foundational transformation of an accessible pyridazinedione into a key dichlorinated intermediate.

Step-by-Step Methodology:

-

Setup: In a fume hood, equip a three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Charging Reagents: Charge the flask with maleic hydrazide (1.0 eq).

-

Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask via the dropping funnel. The reaction is often exothermic and may require an ice bath for temperature control. N,N-Dimethylaniline or another tertiary amine can be added as a catalyst.

-

Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully cool the reaction mixture to room temperature. Very slowly and cautiously, pour the mixture onto crushed ice. (Caution: This is a highly exothermic and vigorous quenching process) .

-

Extraction: Neutralize the acidic aqueous solution with a base such as sodium carbonate or sodium hydroxide until pH is ~7-8. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield 3,6-dichloropyridazine.

Protocol 2: Formation of the Hydrochloride Salt

Chloropyridazines, like many nitrogenous heterocycles, are basic and can be unstable as free bases. Conversion to the hydrochloride salt enhances stability, improves handling characteristics, and increases shelf-life.

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified chloropyridazine free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

-

Acidification: Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or isopropanol) dropwise with stirring.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Drying: Wash the collected solid with a small amount of the cold, anhydrous solvent and dry under vacuum to yield the final 4-Chloropyridazine hydrochloride.

Caption: A generalized workflow for the synthesis and isolation of a chloropyridazine hydrochloride.

Chapter 5: Characterization Data

The definitive characterization of these historical compounds relies on modern analytical techniques. The following table summarizes the expected data for a representative chloropyridazine hydrochloride.

| Property | Expected Value / Observation |

| Appearance | Off-white to beige crystalline solid |

| Melting Point (°C) | Typically >200 °C (as hydrochloride salt) |

| ¹H NMR | Aromatic protons shifted downfield due to the electron-withdrawing nature of the ring nitrogens and chlorine. |

| ¹³C NMR | Carbons attached to nitrogen and chlorine will be significantly deshielded and appear at higher ppm values. |

| Mass Spectrometry | Will show a characteristic M+ and M+2 isotope pattern with an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

| Solubility | Generally soluble in water and polar protic solvents (as hydrochloride salt); free base is soluble in organic solvents. |

Conclusion

The discovery of 4-Chloropyridazine hydrochloride was not a singular event but the result of a systematic and logical progression of synthetic organic chemistry. The two pivotal conceptual leaps were the foundational synthesis of the pyridazine ring from 1,4-dicarbonyl precursors and the development of robust dehydroxy-chlorination methods, primarily using phosphorus oxychloride, to convert stable pyridazinones into versatile chlorinated intermediates. The formation of the hydrochloride salt was a practical and necessary step to ensure the compound's stability and utility. Understanding this history provides modern researchers with a deep appreciation for the chemical logic that underpins the synthesis of countless pharmaceuticals and advanced materials derived from this essential heterocyclic building block.

References

-

El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(9), 10245–10260. [Link]

-

El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 12(42), 27361–27380. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-1,2-dihydropyridazine-3,6-dione. PubChem. Retrieved from [Link]

-

Sharma, R., & Kumar, V. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 119-131. [Link]

Sources

An In-depth Technical Guide to the Fundamental Reactivity of the Pyridazine Ring in 4-Chloropyridazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a scaffold of increasing importance in medicinal chemistry and materials science. Its unique electronic properties, characterized by a significant dipole moment and robust hydrogen-bonding capacity, make it a valuable component in the design of novel bioactive molecules.[1] This guide provides a comprehensive technical overview of the fundamental reactivity of the pyridazine core, with a specific focus on 4-chloropyridazine hydrochloride. We will delve into the electronic structure that governs its reactivity, explore its behavior in key synthetic transformations including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, and provide field-proven insights and experimental protocols to aid in the practical application of this versatile building block.

Electronic Structure and Reactivity of the Pyridazine Ring

The pyridazine ring is a π-deficient heteroaromatic system. The two adjacent, electronegative nitrogen atoms exert a strong electron-withdrawing effect on the ring, significantly lowering the electron density at the carbon atoms. This inherent electronic characteristic is the primary determinant of its reactivity profile.[2][3]

The π-deficient nature of the pyridazine ring makes it:

-

Highly susceptible to nucleophilic attack: The electron-poor carbon atoms are electrophilic and readily react with nucleophiles.

-

Generally unreactive towards electrophilic aromatic substitution: The deactivating effect of the nitrogen atoms makes electrophilic attack unfavorable.

The presence of a chlorine atom at the 4-position further influences the ring's reactivity. Chlorine, being an electronegative atom, enhances the electrophilicity of the carbon atom to which it is attached, making it a prime site for nucleophilic substitution.

The Role of the Hydrochloride Salt:

4-Chloropyridazine is often supplied as its hydrochloride salt. The protonation of one of the ring nitrogen atoms has a profound impact on reactivity:

-

Increased Electrophilicity: The positive charge on the pyridazinium ring further enhances its electron-deficient character, making it even more susceptible to nucleophilic attack.

-

Deactivation towards Electrophiles: The pyridazinium cation is strongly deactivated towards electrophilic attack.

-

Practical Considerations: In most reactions, the hydrochloride must be neutralized with a base to liberate the free pyridazine for subsequent reactions, or to deprotonate the incoming nucleophile. The choice of base and the stoichiometry are critical for successful transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of 4-chloropyridazine chemistry. The electron-deficient ring system readily undergoes substitution of the C4-chloro substituent with a variety of nucleophiles.

Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom at the 4-position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted pyridazine product.

Experimental Protocols

The reaction of 4-chloropyridazine with amines is a common method for the synthesis of 4-aminopyridazine derivatives, which are valuable intermediates in drug discovery.

General Procedure:

-

To a solution of 4-chloropyridazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or water), add the desired primary or secondary amine (1.0-1.2 eq).

-

Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq) to neutralize the hydrochloride and any acid formed during the reaction.

-

Heat the reaction mixture to a temperature ranging from 70 °C to 120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration. Otherwise, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the product by column chromatography or recrystallization.

Note: For less reactive amines, higher temperatures and longer reaction times may be necessary.

The reaction with alkoxides, such as sodium methoxide, proceeds readily to form 4-alkoxypyridazines. The high reactivity is due to the strong nucleophilicity of the alkoxide and the stability of the Meisenheimer intermediate.[4][5][6][7]

General Procedure:

-

To a solution of the corresponding alcohol (e.g., methanol), add a strong base like sodium hydride (NaH) or sodium metal to generate the alkoxide in situ.

-

Add 4-chloropyridazine hydrochloride (1.0 eq) to the alkoxide solution. An additional equivalent of the alkoxide or another base is needed to neutralize the HCl.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 4-alkoxypyridazine.

Metal-Catalyzed Cross-Coupling Reactions